(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

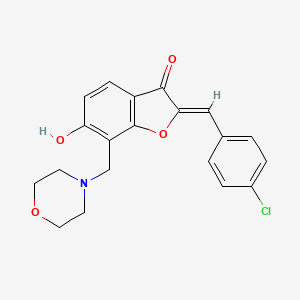

The compound “(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative featuring a 4-chlorobenzylidene group at position 2, a hydroxy group at position 6, and a morpholinomethyl substituent at position 6. The (Z)-configuration denotes the spatial arrangement of the double bond in the benzylidene moiety.

Properties

IUPAC Name |

(2Z)-2-[(4-chlorophenyl)methylidene]-6-hydroxy-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClNO4/c21-14-3-1-13(2-4-14)11-18-19(24)15-5-6-17(23)16(20(15)26-18)12-22-7-9-25-10-8-22/h1-6,11,23H,7-10,12H2/b18-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVUWVRYETXNBBR-WQRHYEAKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=CC4=CC=C(C=C4)Cl)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CC2=C(C=CC3=C2O/C(=C\C4=CC=C(C=C4)Cl)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one typically involves multiple steps, including the formation of the benzofuran core, introduction of the chlorobenzylidene group, and the addition of the morpholinomethyl group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

| Pathogen | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.005 | Strong |

| Escherichia coli | 0.010 | Moderate |

| Candida albicans | 0.020 | Moderate |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. In vitro studies suggest a reduction in these cytokines, which are critical in chronic inflammatory diseases.

Case Study: In a study involving related benzofuran derivatives, a reduction of TNF-α levels by up to 93% was observed, indicating potential therapeutic applications in treating inflammatory conditions.

Anticancer Potential

The anticancer properties of this compound have been explored extensively. The compound's ability to induce apoptosis in cancer cells through mechanisms such as NF-κB inhibition is noteworthy.

| Mechanism | Effect |

|---|---|

| NF-κB Inhibition | Suppression of tumor growth |

| Apoptosis Induction | Induction of cell death in cancerous cells |

Mechanistic Insights

The biological activities of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.

- Receptor Interaction: The morpholino and chlorobenzylidene moieties may enhance binding to receptors or enzymes, improving therapeutic efficacy.

Mechanism of Action

The mechanism by which (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Variations at Position 7 (Aminoalkyl Groups)

The morpholinomethyl group at position 7 distinguishes this compound from analogues with alternative aminoalkyl substituents. Key comparisons include:

Key Findings :

Substituent Variations at Position 2 (Benzylidene Group)

The 4-chlorobenzylidene group is compared to halogenated and non-halogenated analogues:

Key Findings :

Physicochemical and Pharmacokinetic Profiles

highlights critical parameters for drug-likeness among benzofuran-3(2H)-one derivatives:

Biological Activity

(Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention in recent years due to its potential biological activities, particularly in the fields of oncology and antibacterial research. This compound is characterized by its unique structural features, which contribute to its diverse pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The compound has shown significant inhibitory effects on various cancer cell lines, particularly non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. The in vitro studies reported IC50 values ranging from 0.49 to 68.9 µM, indicating a potent antiproliferative effect. The most active compounds within this category were noted to induce apoptosis and affect cell cycle progression, suggesting mechanisms involving both cell cycle arrest and programmed cell death .

Table 1: Anticancer Activity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|---|

| 15a | A549 | 1.48 | 34.59 |

| 16a | NCI-H23 | 47.02 | 36.81 |

| 4b | A549 | 47.02 | 42.05 |

Antibacterial Activity

In addition to its anticancer properties, the compound exhibits notable antibacterial activity. Research indicates that benzofuran derivatives can effectively inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Table 2: Antibacterial Efficacy of Benzofuran Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 16 µg/mL |

| Other derivatives | Staphylococcus aureus | 8 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Apoptosis Induction : Studies have demonstrated that the compound triggers apoptosis in cancer cells through intrinsic pathways involving caspase activation.

- Cell Cycle Arrest : It has been observed that treatment with this compound leads to G0/G1 phase arrest in cancer cells, which contributes to its antiproliferative effects.

- Antibacterial Action : The antibacterial mechanism likely involves inhibition of bacterial enzyme functions essential for growth and reproduction.

Case Studies

A recent study evaluated the effects of this compound on NSCLC models. The results indicated that the compound significantly reduced tumor growth in vivo, supporting its potential as a therapeutic agent against lung cancer . Additionally, another investigation focused on its antibacterial properties revealed effective inhibition against multi-drug resistant strains, highlighting its relevance in addressing antibiotic resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (Z)-2-(4-chlorobenzylidene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation of benzofuran-3(2H)-one derivatives with substituted aromatic aldehydes. For example, a base-catalyzed Claisen-Schmidt condensation using morpholinomethyl-substituted benzofuran-3(2H)-one and 4-chlorobenzaldehyde under reflux in ethanol or methanol is typical. Reaction parameters such as temperature (60–80°C), solvent polarity, and catalyst (e.g., piperidine or KOH) critically affect stereoselectivity (Z/E ratio) and yield (60–85%) . Purification often involves column chromatography with ethyl acetate/hexane gradients.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and stereochemistry of this compound?

- Methodological Answer :

- 1H/13C NMR : The Z-configuration is confirmed by the coupling constant (J ≈ 12–14 Hz) between the benzylidene proton and the benzofuran carbonyl group. The morpholinomethyl group shows characteristic signals: δ 2.4–3.0 ppm (m, morpholine protons) and δ 3.6–3.8 ppm (CH2 adjacent to N).

- IR : A strong carbonyl stretch at ~1700 cm⁻¹ (benzofuran-3-one) and broad O-H stretch at ~3200 cm⁻¹ (phenolic -OH).

- HRMS : Molecular ion [M+H]+ matches the calculated mass (C21H19ClNO4: 408.09 g/mol) with <2 ppm error .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported anti-cancer activity across cell lines (e.g., MDA-MB-231 vs. MCF-7)?

- Methodological Answer : Discrepancies may arise from differences in cell line genetics (e.g., estrogen receptor status in MCF-7 vs. triple-negative MDA-MB-231). To address this:

- Perform dose-response assays (MTT/WST-1) across multiple cell lines, normalizing data to vehicle controls.

- Use flow cytometry to compare cell cycle arrest (G0/G1 phase) and apoptosis induction (Annexin V/PI staining). For example, shows time-dependent G0/G1 arrest in MCF-7 but not MDA-MB-231, suggesting receptor-specific mechanisms .

- Validate targets via Western blotting (e.g., p53, Bax/Bcl-2 ratios) and mitochondrial membrane potential assays (JC-1 dye) .

Q. How can computational approaches predict the compound’s binding affinity to therapeutic targets (e.g., viral NP or kinases)?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like Marburg virus nucleoprotein (NP). For analogs, reports binding energies of −6.77 kcal/mol via hydrogen bonding with SER_216 and ARG_215 .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-protein complexes. RMSD/RMSF analyses validate binding site rigidity.

- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic benzylidene, hydrogen-bonding morpholine) for QSAR optimization .

Q. What strategies optimize pharmacokinetic properties (e.g., solubility, bioavailability) while retaining activity?

- Methodological Answer :

- Prodrug Design : Introduce acetyl or PEG groups at the phenolic -OH to enhance solubility.

- Salt Formation : Morpholine’s tertiary amine allows HCl salt formation (improves crystallinity).

- ADMET Prediction : Tools like SwissADME predict LogP (~2.5), moderate bioavailability (55–60%), and acceptable solubility (∼50 µM). In vitro assays (Caco-2 permeability, microsomal stability) validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.